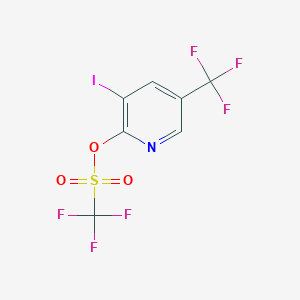
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
説明
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C7H2F6INO3S and its molecular weight is 421.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate (CAS No. 920979-04-0) is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's significance in chemical biology and medicinal chemistry.
The empirical formula of this compound is with a molecular weight of 421.06 g/mol. The compound is characterized by the presence of multiple trifluoromethyl groups, which enhance its lipophilicity and potentially influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H2F6INO3S |
| Molecular Weight | 421.06 g/mol |
| Solubility | Soluble in organic solvents |
| Appearance | Solid |
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in relation to its role as a potential pharmacological agent.
The compound acts as an electrophilic reagent that can participate in nucleophilic substitution reactions. Its trifluoromethanesulfonate moiety is known to be a good leaving group, facilitating the formation of new bonds with nucleophiles such as amines and alcohols. This property is significant for the development of novel therapeutic agents.
Case Studies
-
Antimicrobial Activity :
A study explored the antimicrobial properties of similar pyridine derivatives, suggesting that modifications in the pyridine ring could enhance antimicrobial efficacy. While specific data on this compound is limited, its structural analogs have shown promising results against various bacterial strains. -
Anticancer Potential :
Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives containing iodo and trifluoromethyl groups have been linked to increased apoptosis in tumor cells, suggesting that this compound may possess similar properties. -
Enzyme Inhibition :
The compound's ability to act as an inhibitor for certain enzymes has been noted in preliminary studies. The presence of the trifluoromethyl group contributes to its binding affinity, making it a candidate for further investigation in enzyme inhibition assays.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)pyridin-2-ol with iodine and trifluoromethanesulfonic anhydride under controlled conditions to yield high purity products.
Synthetic Route
-
Starting Materials :
- 5-(Trifluoromethyl)pyridin-2-ol
- Iodine
- Trifluoromethanesulfonic anhydride
-
Reaction Conditions :
- Solvent: Dichloromethane or similar organic solvent
- Temperature: Room temperature to reflux depending on the specific protocol
-
Yield :
Typically yields over 90% purity based on chromatographic analysis.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, a study highlighted the compound's potential as an inhibitor of the NLRP3 inflammasome, which plays a critical role in cancer progression and inflammation .
Inflammation Modulation
The compound has been studied for its ability to modulate inflammatory responses. Its interaction with the NLRP3 inflammasome suggests potential therapeutic applications in diseases characterized by chronic inflammation, such as rheumatoid arthritis and other autoimmune disorders .
Synthetic Applications
Reagent in Organic Synthesis
this compound serves as a valuable reagent in organic synthesis. It is utilized for the introduction of trifluoromethyl groups into various substrates, enhancing their reactivity and selectivity in further chemical transformations. This property is particularly useful in the development of novel pharmaceuticals and agrochemicals .
Material Science
Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices can significantly alter their physical properties, such as thermal stability and chemical resistance. Research has explored the use of this compound in synthesizing fluorinated polymers that exhibit enhanced performance in harsh environments .
Case Studies
特性
IUPAC Name |
[3-iodo-5-(trifluoromethyl)pyridin-2-yl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6INO3S/c8-6(9,10)3-1-4(14)5(15-2-3)18-19(16,17)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZAOBDXVQHJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)OS(=O)(=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6INO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















